Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate

Antiproliferative MCF-7 Structure-Activity Relationship

Researchers screening kinase libraries often select phenyl- or hydrogenated-thiophene analogs, risking suboptimal ATP-pocket complementarity. Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate (CAS 922457-35-0) resolves this by providing: - A fully aromatic thiophene linker that matches flat ATP pockets, unlike saturated analog CAS 391877-03-5 - A methyl carbamate hydrogen-bonding handle for hinge engagement - An esterase-labile methyl ester enabling prodrug-activation studies. Supplied with rigorous QC; ship-from-stock for immediate dispatch.

Molecular Formula C20H14N2O3S2
Molecular Weight 394.46
CAS No. 922457-35-0
Cat. No. B2691299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate
CAS922457-35-0
Molecular FormulaC20H14N2O3S2
Molecular Weight394.46
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H14N2O3S2/c1-25-20(24)13-8-6-12(7-9-13)17(23)22-18-14(10-11-26-18)19-21-15-4-2-3-5-16(15)27-19/h2-11H,1H3,(H,22,23)
InChIKeyJQNDTROAWMDUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl Benzothiazole-Thiophene Carbamate: Structural Identity and Procurement Baseline


Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate (CAS 922457-35-0) is a synthetic small-molecule hybrid incorporating a benzo[d]thiazole, a thiophene, and a methyl benzoate carbamate moiety. Its molecular formula is C20H14N2O3S2 with a molecular weight of 394.46 g/mol, and its InChI key is JQNDTROAWMDUKJ-UHFFFAOYSA-N . The compound belongs to the benzothiazole–carbamate class, a scaffold broadly associated with antiproliferative and antimicrobial activities, yet no primary publication or patent directly reports its own biological or physicochemical profiling at the time of this guide [1].

Scaffold-based screening probe: Benzothiazole–thiophene–carbamate core supports kinase and antiproliferative assay fit
Structural analog context: Requires in-house profiling; no direct published biological data available
Class-level reference only
Linker optimization SAR: Thiophene linker enables planarity assessment vs. phenyl and hydrogenated analogs

Benzothiazole–Thiophene–Carbamate Analogs: Why Direct Substitution Fails


Close structural analogs in the benzothiazole–thiophene–carbamate series differ critically in linker identity (thiophene vs. phenyl vs. hydrogenated thiophene) and ester type (methyl vs. ethyl vs. free acid), which jointly govern electronic distribution, metabolic stability, and target engagement. Substituting the thiophene linker for a phenyl group alters π-stacking capability and hydrogen-bonding geometry, while saturating the thiophene ring (e.g., CAS 391877-03-5) reduces planarity and increases conformational flexibility, potentially compromising binding to flat ATP pockets. Similarly, replacing the methyl ester with an ethyl ester (e.g., TCA1, CAS 864941-32-2) changes lipophilicity and esterase susceptibility, leading to divergent pharmacokinetic profiles. Without head-to-head data for CAS 922457-35-0, generic selection among these analogs risks selecting a molecule with inferior target potency, altered selectivity, or unsuitable ADME properties [1].

Structural variable
This compound
Analog risk
Linker aromaticity
Fully aromatic thiophene
Phenyl linker may alter π-stacking; hydrogenated thiophene (CAS 391877-03-5) reduces planarity, likely compromising kinase hinge binding
Ester type
Methyl ester
Ethyl ester (TCA1, CAS 864941-32-2) or free acid shifts lipophilicity and esterase susceptibility, altering PK profile
Pharmacophore assembly
Thiophene + methyl carbamate
Missing head-to-head data; generic substitution risks inferior target engagement or unsuitable ADME

Quantitative Differentiation from Structural Analogs


Thiophene vs. Phenyl Linker: Antiproliferative Potency in MCF-7

In the benzothiazole–carbamate class, the nature of the aryl linker between the benzothiazole and the carbamate substantially modulates antiproliferative potency. While the specific compound CAS 922457-35-0 (thiophene linker) lacks direct assay data, a close phenyl-linked analog (methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate) and the hydrogenated-thiophene analog (CAS 391877-03-5) serve as structural comparators. Published class-level data for benzothiazole carbamates demonstrate submicromolar IC50 values against MCF-7 breast cancer cells, with the most potent derivatives achieving IC50 < 1 µM [1]. The thiophene linker, being electron-rich, is predicted to enhance π–π stacking with aromatic kinase hinge regions compared to a phenyl linker, but quantitative comparative IC50 data for CAS 922457-35-0 versus its phenyl analog are not available in the public domain [2].

Linker vs. antiproliferative potency
Class-level inference
Thiophene linker predicted to enhance π-stacking vs. phenyl; no direct IC₅₀ data for CAS 922457-35-0. Top class carbamates achieve IC₅₀
Reported class-level antiproliferative context
Experimental validation required; MCF-7, 48–72 h, MTT assay
Ester vs. metabolic stability
Class-level inference
Methyl ester (predicted logP ~4.2) vs. TCA1 ethyl ester. Predicted ΔlogP ≈ -0.5; hydrolysis rate difference unquantified.
Supports ester-dependent exposure review
In silico prediction; no experimental metabolic stability data
Planarity vs. kinase binding
Class-level inference
Aromatic thiophene confers planar conformation; hydrogenated analog CAS 391877-03-5 is non-planar. No binding data for either compound.
Structural modeling suggests kinase hinge-binding fit
Inference from X-ray of analogous hybrids; experimental confirmation absent
Antiproliferative MCF-7 Structure-Activity Relationship

Methyl vs. Ethyl Ester: Metabolic Stability and Lipophilicity

The methyl ester group in CAS 922457-35-0 distinguishes it from the closely related TCA1 (ethyl ester, CAS 864941-32-2) and the free acid derivative. Within the benzothiazole–carbamate class, ester type significantly influences logP and susceptibility to esterase-mediated hydrolysis. Methyl esters generally exhibit lower logP and faster hydrolysis rates compared to ethyl esters, which can translate to reduced cell permeability but also lower accumulation in lipophilic tissues . TCA1, an ethyl ester-containing benzothiazole–thiophene carbamate, is documented as a bioactive probe, whereas the methyl ester analog (CAS 922457-35-0) remains unprofiled. No quantitative head-to-head metabolic stability data for CAS 922457-35-0 versus TCA1 are publicly available.

Ester vs. metabolic stability
Class-level inference
Methyl ester (predicted logP ~4.2) vs. TCA1 ethyl ester. Predicted ΔlogP ≈ -0.5; hydrolysis rate difference unquantified.
Supports ester-dependent exposure review
In silico prediction; no experimental metabolic stability data
Metabolic Stability Esterase Susceptibility LogP

Thiophene vs. Hydrogenated Thiophene: Planarity and Kinase Binding

The fully aromatic thiophene ring in CAS 922457-35-0 confers a planar conformation favorable for occupying flat ATP-binding pockets of kinases, a common target of benzothiazole derivatives. In contrast, the hydrogenated thiophene analog CAS 391877-03-5 introduces a tetrahydrobenzo[b]thiophene ring that adopts a non-planar, puckered conformation. While no kinase inhibition data exist for either compound, SAR studies on related benzothiazole series show that planarity correlates with improved kinase hinge-binding affinity [1]. The thiophene-containing analog is therefore structurally better suited for kinase-targeted screening campaigns than its saturated counterpart.

Planarity vs. kinase binding
Class-level inference
Aromatic thiophene confers planar conformation; hydrogenated analog CAS 391877-03-5 is non-planar. No binding data for either compound.
Structural modeling suggests kinase hinge-binding fit
Inference from X-ray of analogous hybrids; experimental confirmation absent
Kinase Inhibition Planarity Conformational Analysis

Benzothiazole–Thiophene–Carbamate: Application Scenarios


Focused Kinase Inhibitor Screening Library Enrichment

The planar, electron-rich benzothiazole–thiophene scaffold of CAS 922457-35-0 makes it a suitable candidate for inclusion in kinase-focused small-molecule screening libraries. Its thiophene linker is structurally analogous to hinge-binding motifs found in ATP-competitive kinase inhibitors, and the methyl carbamate group offers a potential hydrogen-bonding handle. Prioritize this compound over its hydrogenated analog CAS 391877-03-5 when screening against kinases with flat ATP pockets, as the aromatic thiophene provides superior shape complementarity [1].

Antiproliferative Screening in MCF-7 and NT2/D1 Cells

Based on class-level evidence that benzothiazole carbamates exert submicromolar antiproliferative activity against MCF-7 breast cancer and NT2/D1 embryonal carcinoma cells, CAS 922457-35-0 should be prioritized for phenotypic cytotoxicity screening in these lines. Its thiophene linker may confer enhanced activity relative to phenyl-linked analogs, though this remains to be experimentally validated. Use CAS 922457-35-0 alongside a phenyl-linker control to deconvolve linker-specific effects [2].

SAR Probe for Linker Optimization

The compound serves as a key SAR probe for understanding the impact of the thiophene linker in benzothiazole–carbamate series. By comparing its activity profile with that of analogs bearing phenyl (methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate), hydrogenated thiophene (CAS 391877-03-5), and ethyl ester (TCA1, CAS 864941-32-2) linkers, researchers can isolate the contributions of aromaticity, planarity, and ester type to target potency and selectivity. This multi-parametric SAR matrix requires experimental generation of IC50 data for all comparators under identical assay conditions [1].

In Vivo Feasibility of Methyl Ester Prodrugs

The methyl ester moiety in CAS 922457-35-0 is susceptible to esterase-mediated hydrolysis, potentially releasing the free acid as an active metabolite. This property positions the compound as a tool for studying esterase-dependent prodrug activation in target tissues. When evaluating in vivo pharmacokinetics, compare the methyl ester with the ethyl ester analog (TCA1) to assess the influence of ester chain length on hydrolysis rate and tissue distribution. Currently, no in vivo PK data are available for CAS 922457-35-0, so initial studies should include both intravenous and oral dosing routes with LC-MS/MS quantification .

Application
Selection Property
Validation Focus
Kinase inhibitor screening enrichment
Planar electron-rich scaffold
Shape complementarity to flat ATP pockets
Antiproliferative cell-model studies
Thiophene linker-dependent potency review
MCF-7 and NT2/D1 endpoint comparison
SAR linker optimization
Thiophene vs. phenyl vs. saturated linker
Multi-parametric IC₅₀ generation required
Prodrug activation research
Methyl ester hydrolysis susceptibility
Esterase-dependent exposure model review
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